molecular formula C9H8N2O B155502 5-Acetyl-4-methylpyridine-3-carbonitrile CAS No. 128395-97-1

5-Acetyl-4-methylpyridine-3-carbonitrile

Cat. No.: B155502
CAS No.: 128395-97-1
M. Wt: 160.17 g/mol
InChI Key: QVBWWYCZHDVRKC-UHFFFAOYSA-N
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Description

5-Acetyl-4-methylpyridine-3-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 3, a methyl group at position 4, and an acetyl group at position 5 (Figure 1). The acetyl group acts as an electron-withdrawing substituent, modulating the electron density of the pyridine ring, while the nitrile group offers reactivity for further functionalization.

Properties

IUPAC Name

5-acetyl-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-8(3-10)4-11-5-9(6)7(2)12/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBWWYCZHDVRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanopyridine with acetyl chloride in the presence of a base, followed by methylation using a methylating agent such as methyl iodide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridinecarboxylic acids, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Acetyl-4-methylpyridine-3-carbonitrile finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-Acetyl-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The acetyl and methyl groups contribute to the compound’s overall lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Carbonitrile Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Electronic Effects
5-Acetyl-4-methylpyridine-3-carbonitrile Pyridine Acetyl (C5), Methyl (C4), CN (C3) Not reported Acetyl (EWG), CN (EWG)
6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo[3,4-b]pyridine Amino (EDG), Nitrophenyl (EWG), CN Not reported Mixed EDG/EWG, fused ring system
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives Pyrrole Amino (EDG), Phenyl, CN Not reported Five-membered ring, EDG at C2
3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile Pyridazine Chloropyridinyloxy, Dimethyl, CN 260.68 Two adjacent N atoms, steric hindrance
5-Acetyl-2-amino-4-phenyl-4H-pyran-3-carbonitrile Pyran Acetyl, Amino, Phenyl, CN Not reported Six-membered oxygen-containing ring

Key Observations:

Ring Systems: Pyridine derivatives (e.g., this compound) exhibit aromaticity with one nitrogen atom, enabling electrophilic substitution at activated positions. In contrast, pyridazine (two adjacent N atoms) and pyrazolo-pyridine (fused rings) display altered electronic environments, influencing solubility and reactivity . Pyrrole derivatives (e.g., 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile) feature a five-membered ring with one nitrogen atom, promoting reactivity at the α-position .

Substituent Effects: Electron-withdrawing groups (EWGs) like acetyl and nitrile in this compound deactivate the pyridine ring toward electrophilic substitution but enhance stability for nucleophilic attacks.

Steric and Functional Features :

  • Bulky substituents (e.g., phenyl groups in pyrrole derivatives or chloropyridinyloxy in pyridazine ) introduce steric hindrance, affecting molecular packing and intermolecular interactions.

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